Cas no 1956331-82-0 (1-(3-bromo-7-quinolyl)ethanone)

1-(3-bromo-7-quinolyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Bromoquinolin-7-yl)ethanone
- 1-(3-bromo-7-quinolyl)ethanone
- 1-(3-Bromoquinolin-7-yl)ethan-1-one
- AKOS027336746
- K10220
- AS-49639
- SB70162
- K10055
- 1956331-82-0
-
- Inchi: 1S/C11H8BrNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3
- InChI Key: MFHLGAWAWNDJGE-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=C(C(C)=O)C=CC2=C1
Computed Properties
- Exact Mass: 248.97893g/mol
- Monoisotopic Mass: 248.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 30
1-(3-bromo-7-quinolyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2406-5G |
1-(3-bromo-7-quinolyl)ethanone |
1956331-82-0 | 95% | 5g |
¥ 14,968.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2406-10G |
1-(3-bromo-7-quinolyl)ethanone |
1956331-82-0 | 95% | 10g |
¥ 24,948.00 | 2023-04-04 | |
Chemenu | CM229363-1g |
1-(3-Bromoquinolin-7-yl)ethanone |
1956331-82-0 | 97% | 1g |
$862 | 2021-08-04 | |
Chemenu | CM229363-1g |
1-(3-Bromoquinolin-7-yl)ethanone |
1956331-82-0 | 97% | 1g |
$737 | 2022-09-01 | |
Aaron | AR00I459-1g |
1-(3-BROMOQUINOLIN-7-YL)ETHANONE |
1956331-82-0 | 98% | 1g |
$821.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2406-100mg |
1-(3-bromo-7-quinolyl)ethanone |
1956331-82-0 | 95% | 100mg |
¥1246.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2406-250mg |
1-(3-bromo-7-quinolyl)ethanone |
1956331-82-0 | 95% | 250mg |
¥1998.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2406-1g |
1-(3-bromo-7-quinolyl)ethanone |
1956331-82-0 | 95% | 1g |
¥4985.0 | 2024-04-23 | |
abcr | AB484610-1g |
1-(3-Bromoquinolin-7-yl)ethanone; . |
1956331-82-0 | 1g |
€1816.20 | 2025-02-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2406-5g |
1-(3-bromo-7-quinolyl)ethanone |
1956331-82-0 | 95% | 5g |
¥14958.0 | 2024-04-23 |
1-(3-bromo-7-quinolyl)ethanone Related Literature
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
Additional information on 1-(3-bromo-7-quinolyl)ethanone
Professional Introduction to 1-(3-bromo-7-quinolyl)ethanone (CAS No. 1956331-82-0)
1-(3-bromo-7-quinolyl)ethanone, chemically designated as the compound with the CAS number 1956331-82-0, is a significant molecule in the realm of pharmaceutical and biochemical research. This compound belongs to the quinoline derivatives family, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a bromine substituent at the 3-position and a ketone functional group at the 1-position of the quinoline core imparts unique chemical and pharmacological properties to this molecule, making it a subject of intense study in medicinal chemistry.
The structure of 1-(3-bromo-7-quinolyl)ethanone can be described as a benzene ring fused to a pyridine ring, with a bromine atom attached to the third carbon of the quinoline ring and an acetyl group (ethanone moiety) linked to the first carbon. This structural configuration contributes to its reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery. The bromine atom, in particular, serves as a handle for further chemical modifications, enabling researchers to explore its potential in designing novel pharmacophores.
In recent years, quinoline derivatives have been extensively investigated for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The compound 1-(3-bromo-7-quinolyl)ethanone has emerged as a promising candidate in these studies due to its ability to modulate various biological pathways. Specifically, its interaction with enzymes and receptors involved in disease processes has been a focal point of research. The brominated quinoline core is known to exhibit strong binding affinity to proteins such as topoisomerases and kinases, which are critical targets in cancer therapy.
One of the most compelling aspects of 1-(3-bromo-7-quinolyl)ethanone is its potential application in oncology research. Quinoline derivatives have shown efficacy in inhibiting the growth of various cancer cell lines by interfering with key signaling pathways. The bromine substituent enhances the molecule's ability to crosslink with biological targets, leading to increased potency and selectivity. Recent studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells while sparing healthy cells, suggesting its therapeutic potential.
The pharmacokinetic profile of 1-(3-bromo-7-quinolyl)ethanone is another area of interest. Its solubility, metabolic stability, and distribution within biological systems are crucial factors that determine its efficacy as a drug candidate. Preliminary studies indicate that this compound exhibits moderate solubility in water and lipids, which is favorable for oral administration. Additionally, its metabolic pathways have been studied to identify potential side effects and optimize dosing regimens.
Advances in computational chemistry have further enhanced the understanding of 1-(3-bromo-7-quinolyl)ethanone's interactions with biological targets. Molecular docking simulations have been employed to predict how this compound binds to enzymes and receptors at an atomic level. These simulations have provided insights into the binding affinities and mechanisms of action, guiding the design of more effective derivatives. Such computational approaches are indispensable in modern drug discovery, allowing researchers to screen vast libraries of compounds efficiently.
The synthesis of 1-(3-bromo-7-quinolyl)ethanone involves multi-step organic reactions that require precise control over reaction conditions. The bromination step at the 3-position of the quinoline ring is particularly critical and must be optimized to ensure high yield and purity. Researchers have developed novel synthetic routes that improve efficiency while minimizing byproduct formation. These advancements underscore the importance of synthetic chemistry in translating promising molecular structures into viable drug candidates.
In conclusion, 1-(3-bromo-7-quinolyl)ethanone (CAS No. 1956331-82-0) represents a significant advancement in pharmaceutical research due to its unique structural features and biological activities. Its potential applications in oncology, coupled with ongoing studies into its pharmacokinetic properties and synthetic methodologies, position it as a cornerstone molecule for future drug development. As research continues to uncover new therapeutic possibilities, compounds like this will play an increasingly vital role in addressing complex diseases.
1956331-82-0 (1-(3-bromo-7-quinolyl)ethanone) Related Products
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 61549-49-3(9-Decenenitrile)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
